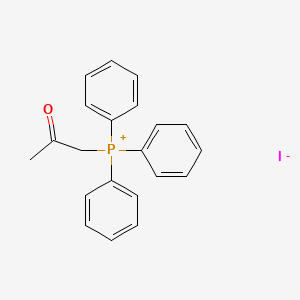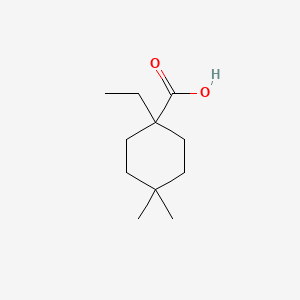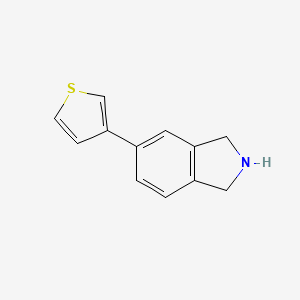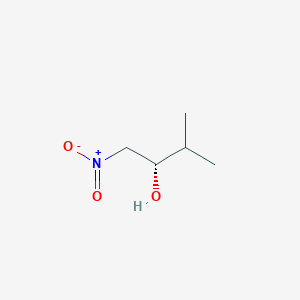
2-Butanol, 3-methyl-1-nitro-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanol, 3-methyl-1-nitro-, (2S)- is an organic compound with the molecular formula C5H11NO3 It is a secondary alcohol with a nitro group attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-methyl-1-nitro-, (2S)- typically involves the nitration of 3-methyl-2-butanol. The reaction is carried out under controlled conditions to ensure the selective formation of the nitro group at the desired position. Common reagents used in this process include nitric acid and sulfuric acid as catalysts.
Industrial Production Methods
In industrial settings, the production of 2-Butanol, 3-methyl-1-nitro-, (2S)- is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the careful monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency.
化学反応の分析
Types of Reactions
2-Butanol, 3-methyl-1-nitro-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-2-butanone or 3-methylbutanoic acid.
Reduction: Formation of 3-methyl-2-aminobutanol.
Substitution: Formation of 3-methyl-2-chlorobutanol or 3-methyl-2-bromobutanol.
科学的研究の応用
2-Butanol, 3-methyl-1-nitro-, (2S)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-Butanol, 3-methyl-1-nitro-, (2S)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
類似化合物との比較
Similar Compounds
3-Methyl-2-butanol: A similar compound with a hydroxyl group but without the nitro group.
Isoamyl alcohol (3-methyl-1-butanol): Another similar compound with a different position of the hydroxyl group.
Uniqueness
2-Butanol, 3-methyl-1-nitro-, (2S)- is unique due to the presence of both a nitro group and a secondary alcohol. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
197857-06-0 |
|---|---|
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC名 |
(2S)-3-methyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3/t5-/m1/s1 |
InChIキー |
KJTQHXTUICAYHG-RXMQYKEDSA-N |
異性体SMILES |
CC(C)[C@@H](C[N+](=O)[O-])O |
正規SMILES |
CC(C)C(C[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


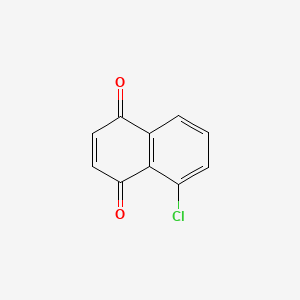
![9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-](/img/structure/B15251933.png)

![3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid](/img/structure/B15251937.png)
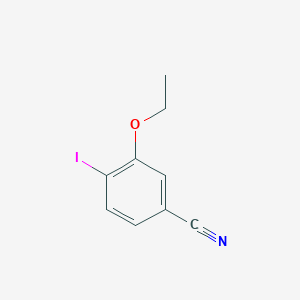

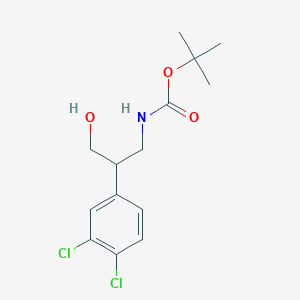
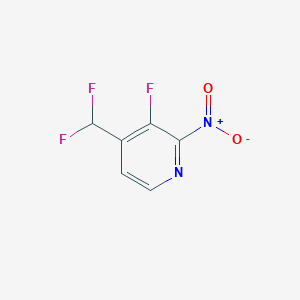
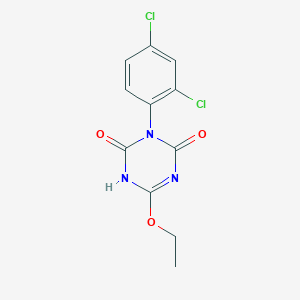
![2-([4,4'-Bipyridin]-2-yl)acetonitrile](/img/structure/B15251986.png)
